N-(4-ethoxyphenyl)thiophene-2-sulfonamide
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Overview
Description
N-(4-ethoxyphenyl)thiophene-2-sulfonamide is a chemical compound with the molecular formula C12H13NO3S2 and a molecular weight of 283.37 g/mol . This compound features a thiophene ring, which is a five-membered ring containing one sulfur atom, and a sulfonamide group attached to the thiophene ring. The ethoxyphenyl group is attached to the nitrogen atom of the sulfonamide group .
Mechanism of Action
Mode of Action
This compound acts as a potent inhibitor of hCA-I and hCA-II . It binds to these enzymes, inhibiting their activity. The sulfonamide and thiophene moieties of the compound play a significant role in this inhibition . The compound exhibits noncompetitive inhibitory properties on both isoenzymes .
Biochemical Pathways
The inhibition of carbonic anhydrases by N-(4-ethoxyphenyl)thiophene-2-sulfonamide affects the conversion of carbon dioxide and water into bicarbonate and protons, a reaction catalyzed by these enzymes . This disruption can impact various physiological processes that rely on this reaction, including respiration and pH regulation .
Preparation Methods
The synthesis of N-(4-ethoxyphenyl)thiophene-2-sulfonamide can be achieved through various synthetic routes. One common method involves the reaction of 4-ethoxyaniline with thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. These optimizations may include the use of continuous flow reactors, automated systems, and advanced purification techniques .
Chemical Reactions Analysis
N-(4-ethoxyphenyl)thiophene-2-sulfonamide undergoes various chemical reactions, including:
Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy group on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(4-ethoxyphenyl)thiophene-2-sulfonamide has a wide range of scientific research applications:
Comparison with Similar Compounds
N-(4-ethoxyphenyl)thiophene-2-sulfonamide can be compared with other thiophene-based sulfonamides, such as:
N-(4-methoxyphenyl)thiophene-2-sulfonamide: Similar structure but with a methoxy group instead of an ethoxy group.
N-(4-chlorophenyl)thiophene-2-sulfonamide: Similar structure but with a chlorine atom instead of an ethoxy group.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3S2/c1-2-16-11-7-5-10(6-8-11)13-18(14,15)12-4-3-9-17-12/h3-9,13H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCUFMARANRVLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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